N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide
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Overview
Description
The compound you’re asking about is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of an appropriate hydrazine with a β-dicarbonyl compound to form a pyrazole, which is then cyclized with a halogenated compound to form the pyrimidine ring .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine ring .Chemical Reactions Analysis
The chemical reactions that a pyrazolo[3,4-d]pyrimidine compound can undergo would depend on the specific substituents present on the ring. Common reactions might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications
Anticancer Activity
Compounds with structures related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of Pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for antitumor activity, showing promising results against human breast adenocarcinoma cell lines (Abdellatif et al., 2014). Similarly, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been investigated for their potential as antimicrobial and anticancer agents, exhibiting significant activity in vitro (Hafez et al., 2016).
Antimicrobial Activity
Research has also focused on the synthesis of heterocyclic compounds containing similar structural motifs for use as antibacterial agents. For example, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, demonstrating high activities against several strains (Azab et al., 2013). This highlights the versatility of these compounds in addressing various bacterial infections.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthetic routes and structural analyses of compounds with pyrazolo[3,4-d]pyrimidin-4-one derivatives and other related structures, providing insights into their chemical properties and potential biological activities (Deohate & Palaspagar, 2020). These syntheses often involve innovative methodologies, including microwave-assisted reactions, to efficiently generate these complex molecules.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of these compounds with biological targets, offering insights into their mechanism of action at the molecular level. For example, the synthesis of certain compounds has been accompanied by molecular docking studies to evaluate their potential as inhibitors of specific proteins, suggesting avenues for the development of targeted therapies (Huang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-4-30-19-8-6-5-7-17(19)21(28)25-26-13-23-20-18(22(26)29)12-24-27(20)16-10-9-14(2)15(3)11-16/h5-13H,4H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJNXNXJZOKTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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